molecular formula C7H8OS B1316890 3-Mercaptobenzylalcohol CAS No. 83794-86-9

3-Mercaptobenzylalcohol

Cat. No. B1316890
CAS RN: 83794-86-9
M. Wt: 140.2 g/mol
InChI Key: IIPCTBAMTPCGJK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Mercaptobenzylalcohol consists of a benzene ring attached to a hydroxyl group and a sulfhydryl group . The exact structure can be visualized using tools like ChemSpider or MolView .

Scientific Research Applications

Catalysis in Chemical Synthesis

3-Mercaptobenzylalcohol derivatives, specifically sulfonates, have been explored as aryl thiol catalysts for native chemical ligation, offering advantages in solubility and polarity which may make them preferable in certain synthetic applications (Cowper et al., 2015).

Antitumor Activity

Novel quinazolinone analogues incorporating a mercaptobenzyl group have shown promising in vitro antitumor properties. These compounds have demonstrated effectiveness against lung, CNS, and breast cancer cells, with activities comparable or superior to standard drugs (El-Azab et al., 2017).

Anticonvulsant Agents

Benzothiazole derivatives with mercapto-triazole substituents were synthesized and assessed for their anticonvulsant activity. The most potent compounds exhibited significant efficacy with a higher protective index than standard drugs, showcasing potential as anticonvulsant agents (Liu et al., 2016).

Environmental Applications

Functionalized silica materials, including those modified with mercaptobenzyl groups, have been utilized for the adsorption of pesticides from water, demonstrating the potential for environmental remediation and the purification of water sources (Spaltro et al., 2019).

Synthesis of Bioactive Compounds

The chemodivergent reactions of ortho-mercaptobenzyl alcohols with vinyl compounds under Brønsted acid catalysis have been established, providing efficient methods for constructing bioactive molecular scaffolds (Zhao et al., 2016).

Antimicrobial and Fungicidal Activities

Synthesized 2-mercapto-5-methoxy-1H-benzimidazole and its derivatives exhibited inhibitory effects against several plant pathogenic fungi, indicating their potential use in agricultural fungicides (Jebur & Ismail, 2019).

properties

IUPAC Name

(3-sulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPCTBAMTPCGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510529
Record name (3-Sulfanylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Sulfanylphenyl)methanol

CAS RN

83794-86-9
Record name (3-Sulfanylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-sulfanylphenyl)methanol
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